3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
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Overview
Description
3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a chemical compound with the molecular formula C12H10IN2O3. This compound is known for its unique structure, which includes a hydrazinyl group attached to a cyclohexa-diene-dione ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of 4-iodoaniline with 3,5-dihydroxy-1,2-benzoquinone under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the reaction. The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product .
Chemical Reactions Analysis
3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Scientific Research Applications
3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its cytotoxic effects on cancer cell lines.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in apoptosis or programmed cell death. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds to 3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione include:
3-Hydroxy-4-[2-(4-hydroxyphenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione: This compound has a hydroxy group instead of an iodine atom, which may affect its reactivity and biological activity.
3-Hydroxy-4-[2-(4-methylphenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione:
3-Hydroxy-4-[2-(4-chlorophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione: The chlorine atom can alter the compound’s reactivity and its interactions with biological targets
These comparisons highlight the uniqueness of this compound, particularly in terms of its iodine atom, which can significantly impact its chemical and biological properties.
Properties
CAS No. |
80527-63-5 |
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Molecular Formula |
C12H9IN2O3 |
Molecular Weight |
356.12 g/mol |
IUPAC Name |
4-[(4-iodophenyl)diazenyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C12H9IN2O3/c13-7-1-3-8(4-2-7)14-15-9-5-6-10(16)12(18)11(9)17/h1-6,16-18H |
InChI Key |
CUBGRKXRRWAHRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)O)O)O)I |
Origin of Product |
United States |
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